
3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a dimethylbutenamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and N,N-dimethylacetamide.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with N,N-dimethylacetamide in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is carried out under reflux conditions, typically in an organic solvent like toluene or ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
90316-38-4 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(E)-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-10(9-13(15)14(2)3)11-5-7-12(16-4)8-6-11/h5-9H,1-4H3/b10-9+ |
Clave InChI |
YZEBWZWFZYIDQG-MDZDMXLPSA-N |
SMILES isomérico |
C/C(=C\C(=O)N(C)C)/C1=CC=C(C=C1)OC |
SMILES canónico |
CC(=CC(=O)N(C)C)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


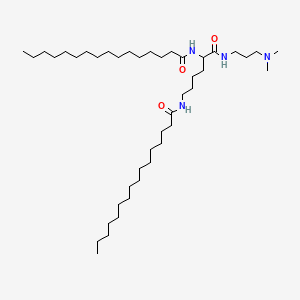
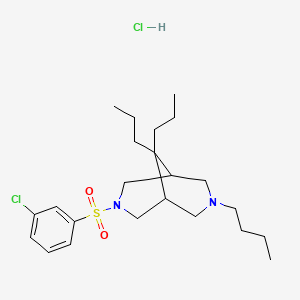
![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)
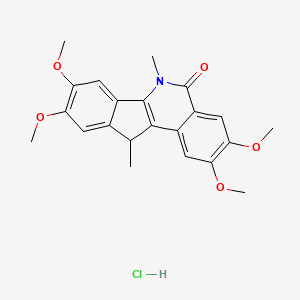


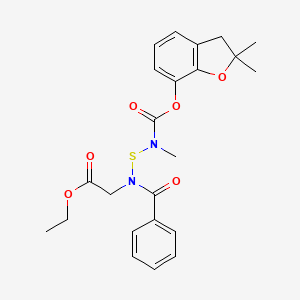
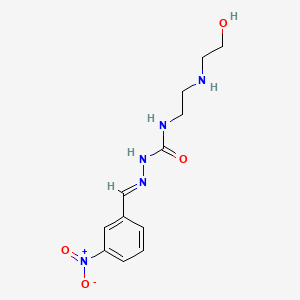

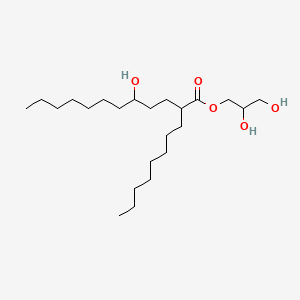
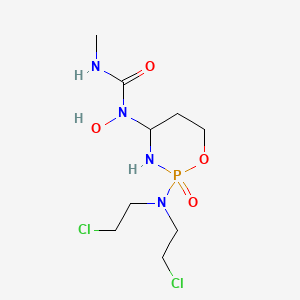
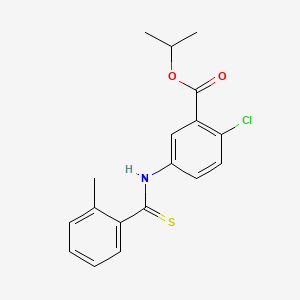

![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)
